3-Amino-6-methoxypyridazine
Overview
Description
3-Amino-6-methoxypyridazine is an organic compound with the molecular formula C5H7N3O It is a derivative of pyridazine, characterized by the presence of an amino group at the 3-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methoxypyridazine typically involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide in methanol. The reaction is catalyzed by cuprous iodide and carried out under sealed conditions at elevated temperatures (120-160°C) for several hours. After the reaction, the mixture is cooled, filtered, and the product is recrystallized to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity, and the process is designed to be scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can form condensation products with other reactive compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, cuprous iodide, and methanol are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Condensation Reactions: Various aldehydes or ketones can be used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenated compounds can yield halogenated derivatives of this compound .
Scientific Research Applications
3-Amino-6-methoxypyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 3-Amino-6-chloropyridazine
- 3-Amino-6-hydroxypyridazine
- 3-Chloro-6-methoxypyridazine
Comparison: 3-Amino-6-methoxypyridazine is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and medicinal applications .
Properties
IUPAC Name |
6-methoxypyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWBPONDYDVMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222846 | |
Record name | 6-Methoxypyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7252-84-8 | |
Record name | 3-Amino-6-methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7252-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxypyridazin-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7252-84-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxypyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxypyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXYPYRIDAZIN-3-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3H9A46C5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the N-oxidation of 3-amino-6-methoxypyridazine significant in the context of drug development?
A1: [, ] N-oxidation is a common metabolic pathway for many drugs, and understanding how a molecule undergoes this process can provide insights into its potential metabolites and their activity. In the case of this compound, research shows that it exclusively forms the 2-oxide product upon N-oxidation. [] This selectivity is important because different N-oxides of a compound can exhibit varying pharmacological profiles, including differences in activity, toxicity, and ADME properties. By knowing the specific N-oxide formed, researchers can better predict the behavior of the parent compound and its potential metabolites in biological systems.
Q2: What motivated the synthesis of N-(6-alkoxy-3-pyridazinyl)-5-nitro-2-furamide derivatives, and what is the potential relevance of this compound in this context?
A2: Researchers synthesized a series of N-(6-alkoxy-3-pyridazinyl)-5-nitro-2-furamide derivatives, including those derived from this compound, to investigate their antimicrobial activity. [] This research was inspired by the known antimicrobial effects of 5-nitro-2-furfural derivatives and the use of this compound as a structural component in the antimicrobial drug sulfamethoxypyridazine. [] The study aimed to explore whether incorporating the 6-alkoxy-3-pyridazinyl moiety, particularly from this compound, into the 5-nitro-2-furamide structure could lead to compounds with enhanced antimicrobial properties. This approach highlights the structure-activity relationship (SAR) studies, where modifications to a core structure are explored to optimize its biological activity.
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